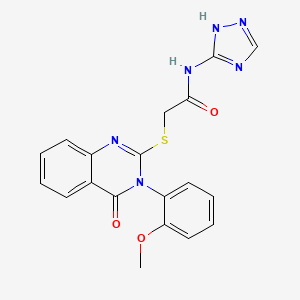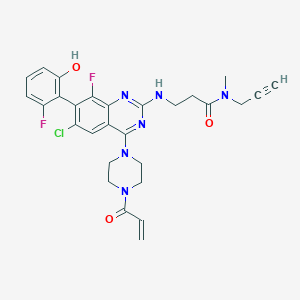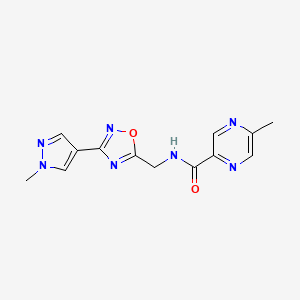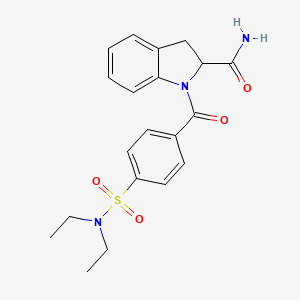![molecular formula C21H20N6O3 B2896804 Benzo[d][1,3]dioxol-5-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1020977-99-4](/img/structure/B2896804.png)
Benzo[d][1,3]dioxol-5-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial Activity
Research into pyridine derivatives, similar in structure to Benzo[d][1,3]dioxol-5-yl compounds, has revealed their potential in developing antimicrobial agents. For instance, Patel, Agravat, and Shaikh (2011) synthesized a series of pyridine derivatives exhibiting variable and modest antimicrobial activity against bacteria and fungi, showcasing the potential of such compounds in addressing microbial resistance (Patel, Agravat, & Shaikh, 2011).
Neuroprotective Agents
The search for effective neuroprotective agents has led to the exploration of benzoxazine antioxidants. Largeron et al. (2001) identified 8-alkylamino-1,4-benzoxazine compounds that demonstrated significant neuroprotective activity, suggesting their potential in treating brain damage and diseases like cerebral palsy (Largeron et al., 2001).
Anti-Mycobacterial Chemotypes
Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as a new anti-mycobacterial chemotype, demonstrating potential in treating tuberculosis with certain derivatives showing low cytotoxicity and high therapeutic index (Pancholia et al., 2016).
Enzyme Inhibitors
Benzenesulfonamides incorporating triazine motifs, akin to the chemical structure of interest, have shown inhibitory activity against enzymes associated with diseases like Alzheimer's and Parkinson's. Lolak et al. (2020) explored such compounds for their antioxidant and enzyme inhibitory profiles, offering insights into their therapeutic potential (Lolak et al., 2020).
Antagonistic Activity on Cannabinoid Receptors
Research by Landsman et al. (1997) and Shim et al. (2002) on compounds structurally related to Benzo[d][1,3]dioxol-5-yl derivatives highlighted their potential as antagonists at the human cannabinoid CB1 receptor, illustrating the compound's relevance in studying cannabinoid receptor interactions and potential therapeutic applications (Landsman et al., 1997; Shim et al., 2002).
将来の方向性
作用機序
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given that similar compounds can cause cell cycle arrest and apoptosis , it’s likely that this compound affects pathways related to these processes. For instance, it may inhibit the activity of proteins that promote cell cycle progression or activate proteins that induce apoptosis.
Result of Action
The compound’s action results in significant anti-proliferative activity, as evidenced by its ability to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound could potentially be used as an anticancer agent.
生化学分析
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions . It has been designed based on literature reports of the activity of indoles against various cancer cell lines . The compound’s structure–activity relationship study culminated in the identification of its potent growth inhibition properties .
Cellular Effects
Benzo[d][1,3]dioxol-5-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone has shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It causes cell cycle arrest at the S phase and induces apoptosis in cancer cells . It also modulates microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c28-21(15-3-4-17-18(12-15)30-14-29-17)27-10-8-26(9-11-27)20-6-5-19(24-25-20)23-16-2-1-7-22-13-16/h1-7,12-13H,8-11,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAGXXDWZZMBBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride](/img/structure/B2896729.png)


![2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2896734.png)

![2-[4-(2-Chloro-4-cyanophenyl)piperazin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2896738.png)




